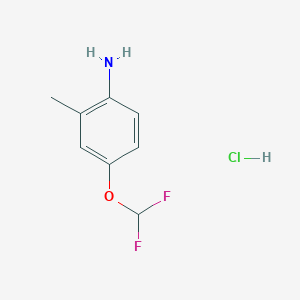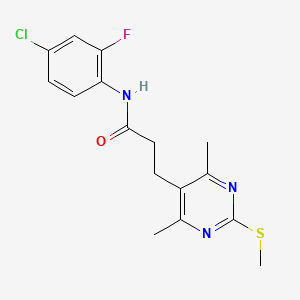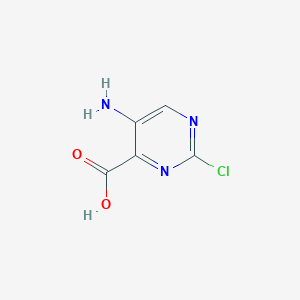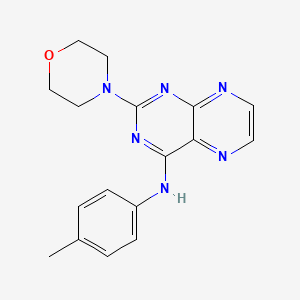
2-morpholino-N-(p-tolyl)pteridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholino-N-(p-tolyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic heterocyclic systems with two nitrogen atoms at positions 1 and 4 in ring A, and two nitrogen atoms at positions 1 and 3 in ring B
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-N-(p-tolyl)pteridin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diaminopyrimidine with glyoxal to form the pteridine core . The morpholino and p-tolyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-morpholino-N-(p-tolyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pteridine core.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-morpholino-N-(p-tolyl)pteridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-morpholino-N-(p-tolyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-morpholino-4-anilinoquinoline: A related compound with a quinoline core instead of pteridine, used in anticancer research.
2,2’-(p-tolylimino)diethanol: Another compound with a p-tolyl group, but with different functional groups and applications.
Uniqueness
2-morpholino-N-(p-tolyl)pteridin-4-amine is unique due to its specific combination of the pteridine core with morpholino and p-tolyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-2-4-13(5-3-12)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-24-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKRTAIBQLMVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-DIFLUOROPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2516358.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2516359.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)
![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)
![2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2516365.png)

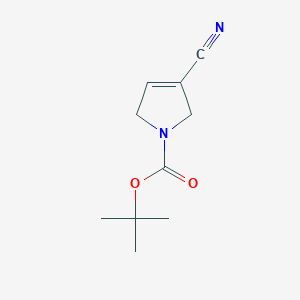
![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2516369.png)
![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2516370.png)

